
6-Methoxy-8-(morpholin-4-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-8-(morpholin-4-yl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a methoxy group at the 6th position and a morpholine ring at the 8th position of the quinoline core structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-8-(morpholin-4-yl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyquinoline and morpholine.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.
Reaction Mechanism: The methoxy group at the 6th position of quinoline undergoes nucleophilic substitution with morpholine, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, higher yields, and reduced reaction times.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methoxy-8-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
- Quinoline N-oxides (oxidation)
- Reduced quinoline derivatives (reduction)
- Substituted quinoline derivatives (substitution)
Wissenschaftliche Forschungsanwendungen
6-Methoxy-8-(morpholin-4-yl)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of fluorescent dyes and sensors for detecting metal ions and other analytes.
Wirkmechanismus
The mechanism of action of 6-Methoxy-8-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. For example, it can inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
6-Methoxyquinoline: Lacks the morpholine ring, resulting in different biological activities.
8-Morpholinoquinoline: Lacks the methoxy group, leading to variations in chemical reactivity and biological properties.
Quinoline: The parent compound without any substituents, used as a reference for comparing the effects of functional groups.
Uniqueness: 6-Methoxy-8-(morpholin-4-yl)quinoline is unique due to the presence of both the methoxy group and the morpholine ring, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
88609-44-3 |
|---|---|
Molekularformel |
C14H16N2O2 |
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
4-(6-methoxyquinolin-8-yl)morpholine |
InChI |
InChI=1S/C14H16N2O2/c1-17-12-9-11-3-2-4-15-14(11)13(10-12)16-5-7-18-8-6-16/h2-4,9-10H,5-8H2,1H3 |
InChI-Schlüssel |
GSZRRVMOWJQVST-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(4-Chlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398135.png)
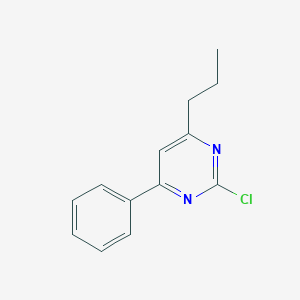
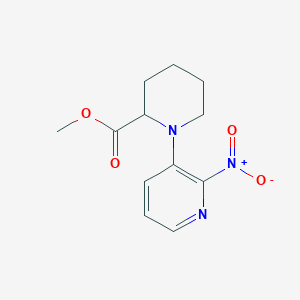
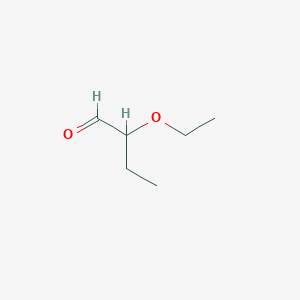

![1,4-Dioxaspiro[4.5]dec-7-ene, 8-ethenyl-7-methyl-](/img/structure/B14398165.png)
![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)
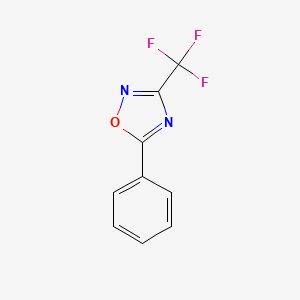
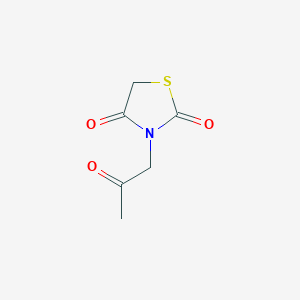
![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
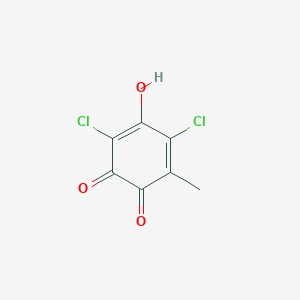
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
